N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide
Description
N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide: is a chemical compound with the molecular formula C18H16ClNO3 and a molecular weight of 329.77754 g/mol . This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a tetrahydrofuran ring.
Properties
Molecular Formula |
C18H16ClNO3 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C18H16ClNO3/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,16H,4,7,10H2,(H,20,22) |
InChI Key |
FIIJMKHUYCMHQP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide typically involves the reaction of 2-benzoyl-4-chloroaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. It is also used in studies involving reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound may be used to study its effects on cellular processes and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
- N-(2-benzoylphenyl)tetrahydro-2-furancarboxamide
- N-(4-chlorophenyl)tetrahydro-2-furancarboxamide
- N-(2-benzoyl-4-chlorophenyl)tetrahydro-2-furanacetamide
Uniqueness: N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide is unique due to the presence of both a benzoyl group and a chlorophenyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
